1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone
Description
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone (CAS: 1160264-14-1) is a nitro-substituted acetophenone derivative characterized by a central phenyl ring functionalized with 3,5-dimethyl groups, a 4-nitrophenoxy substituent at the para position, and an ethanone (acetyl) group. Its molecular formula is inferred as C₁₇H₁₅NO₄ (molecular weight: 297.31 g/mol based on stoichiometric calculation). This compound is listed as a nitro-containing intermediate with 95% purity and is cataloged under MFCD12197711 .
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-10-8-13(12(3)18)9-11(2)16(10)21-15-6-4-14(5-7-15)17(19)20/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFIZFGPHTYQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and 4-nitrophenol.
Reaction Conditions: The phenols are subjected to a Friedel-Crafts acylation reaction using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the nitro group to an amino group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone has been investigated for its antibacterial properties, as well as its potential role as a precursor in synthesizing other bioactive compounds.
Antibacterial Studies
Research has indicated that derivatives of this compound exhibit significant antibacterial activity against various strains. For instance, studies have shown that modifications to the nitrophenoxy group can enhance the antibacterial efficacy of related compounds. In one study, synthesized chalcones derived from similar structures demonstrated promising results against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Chalcone Derivative A | E. coli | 20 |
| Chalcone Derivative B | S. aureus | 22 |
Synthesis of Bioactive Compounds
The compound is also used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it can be utilized to create chalcone derivatives that show promise in treating various diseases due to their anti-inflammatory and antimicrobial properties .
Case Study: Synthesis of Chalcones
A study detailed the synthesis of novel chalcones from acetophenone derivatives that incorporate the nitrophenoxy group. These compounds were characterized using spectroscopic methods (IR, NMR) and evaluated for their biological activity. The results indicated that these synthesized compounds exhibited enhanced antimicrobial properties compared to their precursors .
Pharmaceutical Applications
Due to its structural characteristics, this compound is considered for use in drug development. Its ability to act as a scaffold for drug design makes it a valuable compound in medicinal chemistry.
Potential Therapeutic Uses
Research has suggested that modifications of this compound could lead to new treatments for conditions such as:
- Infections : Due to its antibacterial properties.
- Inflammation : Potential as an anti-inflammatory agent.
- Cancer : Some derivatives have shown cytotoxic effects against cancer cell lines.
Mechanism of Action
The mechanism of action of 1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary in substituent type, position, and functional groups, leading to distinct physicochemical and reactivity profiles. Key comparisons include:
Table 1: Structural Comparison of Selected Acetophenone Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups (e.g., methoxy in or tert-butyl in ). This difference influences reactivity in electrophilic substitution reactions.
- Hydrogen Bonding: Hydroxy-containing analogs (e.g., 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone ) exhibit higher polarity and water solubility due to hydrogen bonding, whereas the nitro group in the target compound enhances thermal stability and melting point.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- Melting Points : Nitro-substituted compounds typically exhibit higher melting points due to increased intermolecular dipole interactions. For instance, hydroxy/methoxy analogs (e.g., ) have lower melting points compared to nitro derivatives.
- Solubility : The nitro group reduces aqueous solubility, making the target compound more suited for organic-phase reactions compared to hydroxy-containing analogs .
Biological Activity
1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. The presence of the nitro group and the phenyl rings in its structure suggests a diverse range of interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenyl rings can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects such as:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in therapeutic contexts.
- Protein-Ligand Interactions : Its structure allows it to bind effectively with proteins, potentially influencing their function.
Biological Evaluations
Research has demonstrated various biological activities associated with this compound:
- Cytotoxicity Studies :
- Anti-Proliferative Activity :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-[3,5-Dimethyl-4-(4-aminophenoxy)phenyl]ethanone | Contains an amino group | Altered reactivity and potential therapeutic effects |
| 1-[3,5-Dimethyl-4-(4-methoxyphenoxy)phenyl]ethanone | Contains a methoxy group | Changes electronic properties affecting biological behavior |
| 1-[3,5-Dimethyl-4-(4-chlorophenoxy)phenyl]ethanone | Contains a chloro group | Different reactivity patterns in nucleophilic substitution reactions |
This comparison highlights how substituents influence the chemical and biological behavior of similar compounds.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition : Research indicated that this compound inhibits specific enzymes involved in metabolic pathways. This inhibition could lead to decreased proliferation rates in cancer cells .
- Protein Binding Affinity : Another study demonstrated that the compound binds effectively to target proteins, which may enhance its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
